![molecular formula C15H9ClF6N2O2 B12594590 Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)- CAS No. 634184-62-6](/img/structure/B12594590.png)
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- is a compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structural features, which include trifluoromethyl groups and a chloro-hydroxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 5-chloro-2-hydroxybenzoyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or hydroxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The chloro-hydroxyphenyl moiety can participate in hydrogen bonding, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Utilized as a protein degrader building block.
Uniqueness
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- is unique due to its combination of trifluoromethyl and chloro-hydroxyphenyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Propiedades
Número CAS |
634184-62-6 |
|---|---|
Fórmula molecular |
C15H9ClF6N2O2 |
Peso molecular |
398.69 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(5-chloro-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C15H9ClF6N2O2/c16-9-1-2-12(25)11(6-9)24-13(26)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,25H,(H2,23,24,26) |
Clave InChI |
FWXPMMJLUSURGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
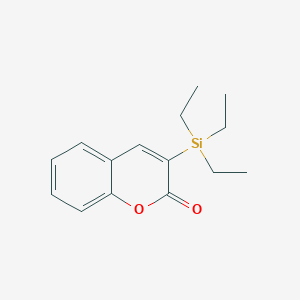
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)

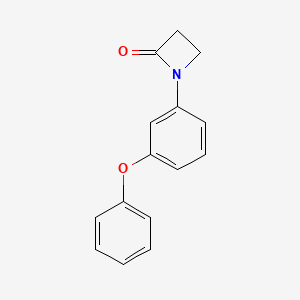
![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)
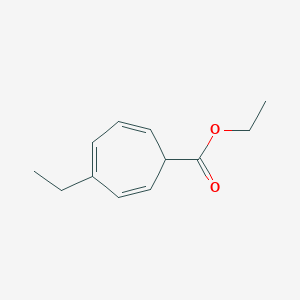
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)
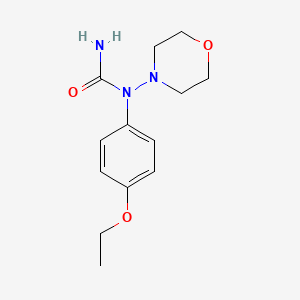
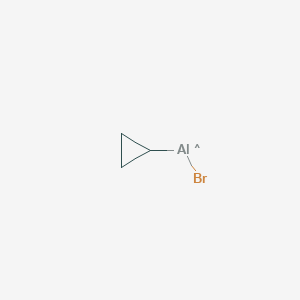
![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)
